molecular formula C12H12S B1626758 2-Allyl-6-methylbenzo[b]thiophene CAS No. 89816-56-8

2-Allyl-6-methylbenzo[b]thiophene

Cat. No.: B1626758
CAS No.: 89816-56-8
M. Wt: 188.29 g/mol
InChI Key: LCUHYXZFALTUBR-UHFFFAOYSA-N
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Description

2-Allyl-6-methylbenzo[b]thiophene is a heterocyclic compound with the chemical formula C12H12S . It belongs to the thiophene family, which contains a five-membered ring with sulfur as the heteroatom. Thiophenes and their derivatives exhibit diverse properties and applications, making them essential in various fields such as industrial chemistry, material science, and pharmacology .


Synthesis Analysis

Several synthetic methods lead to thiophene derivatives. Notably, condensation reactions like the Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis play a significant role in creating thiophenes. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of This compound is C12H12S . It consists of a benzene ring fused with a five-membered thiophene ring, where the allyl group (C3H5) is attached at position 2 and a methyl group (CH3) at position 6 .


Chemical Reactions Analysis

Thiophenes participate in various chemical reactions. Nucleophilic, electrophilic, and radical reactions lead to substitution on the thiophene ring. These reactions are crucial for the synthesis of thiophene-based compounds with diverse properties .

Scientific Research Applications

Chemical Reactions and Modifications

  • Reactivity Studies : Chapman, Clarke, and Manolis (1972) explored various reactions of 7-hydroxy-3-methylbenzo[b]thiophen, leading to different derivatives through bromination, nitration, and formylation. This study highlights the chemical versatility and reactivity of compounds related to 2-Allyl-6-methylbenzo[b]thiophene (Chapman, Clarke, & Manolis, 1972).

  • Synthesis Methods : Arnau, Moreno-Mañas, and Pleixats (1993) developed a method for preparing benzo[b]thiophenes via Pd(0)-catalyzed intramolecular cyclization, showcasing efficient synthetic approaches for compounds structurally similar to this compound (Arnau, Moreno-Mañas, & Pleixats, 1993).

Photochromic Properties

  • Thermally Irreversible Photochromism : Uchida, Nakayama, and Irie (1990) synthesized derivatives of 1,2-Bis(benzo[b]thiophen-3-yl)ethene, demonstrating thermally irreversible and fatigue-resistant photochromic properties. Such properties are significant for materials science and could be relevant for derivatives like this compound (Uchida, Nakayama, & Irie, 1990).

Novel Antioxidants

  • Antioxidant Analogs : Malmström, Gupta, and Engman (1998) explored the synthesis of novel α-tocopherol analogs using 2,3-Dihydrobenzo[b]thiophene-5-ol derivatives. This research implies the potential of similar structures, like this compound, in the development of antioxidant compounds (Malmström, Gupta, & Engman, 1998).

Synthesis of Complex Molecules

  • Steroid Syntheses : Adams et al. (1990) used compounds including 2-methylbenzo[b]thiophene for the short, stereoselective synthesis of 1,11-epithio and 1,11-epoxy steroids, indicating the utility of benzo[b]thiophene derivatives in complex molecule synthesis (Adams et al., 1990).

Medicinal Chemistry Applications

  • Potential for Drug Development : Graham et al. (1989) investigated benzo[b]thiophene-2-sulfonamide derivatives for their ocular hypotensive activity, relevant in the context of glaucoma treatment. This highlights the potential of this compound and similar compounds in medicinal chemistry (Graham et al., 1989).

Properties

IUPAC Name

6-methyl-2-prop-2-enyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-3-4-11-8-10-6-5-9(2)7-12(10)13-11/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUHYXZFALTUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523783
Record name 6-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89816-56-8
Record name 6-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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